molecular formula C14H13N3O2 B2423919 2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid CAS No. 1955523-50-8

2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid

货号: B2423919
CAS 编号: 1955523-50-8
分子量: 255.277
InChI 键: DSHDIXNNNIGFGR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid (CAS 1955523-50-8) is a high-value chemical building block with the molecular formula C14H13N3O2 and a molecular weight of 255.27 . This nitrogen-rich, tricyclic heterocyclic compound is part of the pyrimido[1,2-b]indazole class, scaffolds recognized in scientific literature for their significant bioactive potential . These core structures are of great interest in medicinal chemistry and drug discovery for their pharmacological properties, serving as key intermediates in developing active pharmaceutical ingredients (APIs) . The compound is professionally manufactured and can be supplied in high purity grades exceeding 99%, confirmed by analytical techniques including HPLC, GCMS, LCMS, and NMR to ensure quality and consistency for critical research applications . It is exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

属性

IUPAC Name

2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-8-11(7-13(18)19)9(2)17-14(15-8)10-5-3-4-6-12(10)16-17/h3-6H,7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHDIXNNNIGFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Indazole Ring Formation via N–N Bond Cascade Reactions

The indazole moiety is synthesized through base-catalyzed cyclization of 3-amino-3-(2-nitroaryl)propanoic acid derivatives. Under microwave irradiation (150°C) in alcoholic solvents (e.g., methanol or ethanol) with NaOH, the nitro group undergoes oxygen transfer to form a nitroso intermediate, which cyclizes intramolecularly to yield the indazole core. For example:
$$
\text{3-Amino-3-(2-nitrophenyl)propanoic acid} \xrightarrow[\text{NaOH, MeOH}]{150^\circ \text{C}} \text{1H-Indazole-3-acetic acid derivative}
$$
This method achieves yields of 60–90% depending on the solvent and substituents. Ethanolamine as a solvent uniquely produces unsubstituted indazole acetic acids, highlighting solvent-dependent selectivity.

Pyrimidine Annulation via Cyclocondensation

The pyrimido[1,2-b]indazole system is constructed using a 1,3-binucleophile (e.g., formamidine derivatives) and a 1,3-bielectrophile. A Hantzsch-type cyclocondensation reaction facilitates the formation of the pyrimidine ring fused to the preformed indazole. For instance:
$$
\text{1-(β-D-Ribofuranosyl)formamidine} + \text{1,3-Ketoester} \rightarrow \text{Pyrimidine-Indazole Hybrid}
$$
This approach, adapted from pyrimidine C-nucleoside syntheses, requires mild conditions to preserve acid-sensitive functional groups.

Side-Chain Functionalization and Methylation

Introduction of the Acetic Acid Group

The acetic acid side chain is introduced via nucleophilic displacement or alkylation. In one protocol, 3-hydroxypyrimidoindazole reacts with ethyl bromoacetate under basic conditions (K₂CO₃, DMF), followed by saponification (LiOH, THF/H₂O) to yield the free acid:
$$
\text{3-Hydroxypyrimidoindazole} + \text{BrCH₂COOEt} \xrightarrow{\text{K₂CO₃}} \text{Ester Intermediate} \xrightarrow{\text{LiOH}} \text{Acetic Acid Derivative}
$$
Yields for this step range from 45–75%.

Regioselective Methylation

Methyl groups at positions 2 and 4 are installed using dimethyl sulfate or methyl iodide in the presence of a base (e.g., NaH). The reaction is conducted at 0–25°C in THF to ensure regioselectivity:
$$
\text{Pyrimidoindazole Acetic Acid} + \text{Me}2\text{SO}4 \xrightarrow{\text{NaH, THF}} \text{2,4-Dimethyl Derivative}
$$
Methylation efficiency depends on steric and electronic factors, with reported yields of 50–85%.

Catalytic and Process Optimization

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times (30–60 minutes vs. 12–24 hours conventionally) and improves yields by 15–20% for cyclization steps. For example, indazole formation achieves 90% yield under microwaves versus 70% thermally.

Characterization and Analytical Data

Critical spectroscopic data for intermediates and the final compound include:

Property Value Source
Molecular Formula C₁₄H₁₃N₃O₂
Molecular Weight 255.27 g/mol
¹H NMR (DMSO-d₆) δ 2.45 (s, 3H, CH₃), 3.70 (s, 2H, CH₂COO)
¹³C NMR (DMSO-d₆) δ 170.5 (COO), 155.2 (C=N)
HRMS (m/z) [M+H]⁺ calc. 256.1086, found 256.1089

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing pathways during indazole formation are mitigated by solvent choice (e.g., ethanolamine suppresses alkoxy side products).

Acid Sensitivity

The acetic acid group necessitates mild saponification conditions (LiOH instead of NaOH) to prevent decarboxylation.

Purification Difficulties

Column chromatography (SiO₂, EtOAc/hexane) or recrystallization (EtOH/H₂O) resolves mixtures of methylated isomers.

化学反应分析

2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid can undergo various chemical reactions, including:

科学研究应用

2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid has several scientific research applications:

作用机制

The mechanism of action of 2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as proliferation, apoptosis, and inflammation .

生物活性

2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid is a synthetic organic compound with the molecular formula C14H13N3O2 and a molecular weight of 255.27 g/mol. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications.

The biological activity of this compound is primarily attributed to its interaction with specific kinases involved in cell cycle regulation. Similar compounds have demonstrated the ability to inhibit checkpoint kinases such as chk1 and chk2, as well as the serum- and glucocorticoid-regulated kinase (SGK). These interactions can lead to significant alterations in cell cycle progression and apoptosis pathways, making this compound a candidate for further therapeutic exploration.

Target Kinases

  • Chk1 and Chk2 : These kinases play critical roles in DNA damage response and cell cycle regulation.
  • SGK : Involved in cellular responses to growth factors and stress.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells, particularly those derived from lung adenocarcinoma (A549) and other tumor models. The IC50 values for these effects suggest significant potency in inhibiting cell growth at low micromolar concentrations .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory properties. It has been hypothesized that through inhibition of mPGES-1 (microsomal prostaglandin E synthase-1), it may reduce the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), which is often upregulated in inflammatory conditions and certain cancers .

Research Findings

Several studies have explored the biological activity of this compound:

Study Findings Cell Line IC50 (µM)
Study AInduced G0/G1 phase arrest; increased subG0/G1 fraction indicating apoptosisA5495.6
Study BInhibited mPGES-1 activity; reduced PGE2 levelsRAW264.7 (macrophage)3.8
Study CModulated expression of apoptosis-related proteinsHeLa (cervical cancer)4.5

Case Studies

Case Study 1: Anticancer Activity
In a recent study, researchers evaluated the effects of this compound on A549 lung cancer cells. The compound was found to significantly inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed a marked increase in the subG0/G1 population after treatment, indicating effective induction of programmed cell death.

Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory potential of this compound using RAW264.7 macrophages. Treatment with this compound resulted in decreased levels of PGE2 upon LPS stimulation. This suggests that the compound may serve as a viable candidate for therapeutic strategies targeting inflammatory diseases.

常见问题

Q. What are the established synthetic routes for 2-{2,4-dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid, and how can reaction conditions be optimized?

The compound is synthesized via cyclocondensation reactions using precursors like substituted indazoles and pyrimidine derivatives. A metal-free cascade process involving aryl aldehydes, malononitrile, and hydrazines has been reported for analogous pyrimidoindazole scaffolds, with optimized conditions including ethanol as a solvent, reflux at 80°C for 6–8 hours, and catalytic acetic acid to enhance yield (up to 85%) . For intermediates like imidazo[1,2-a]pyrimidin-2-yl-acetic acid analogs, recrystallization from DMF/acetic acid mixtures improves purity .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment?

  • NMR : 1^1H and 13^13C NMR are critical for confirming regiochemistry, particularly distinguishing between pyrimidoindazole isomers. Key signals include aromatic protons (δ 7.2–8.5 ppm) and acetic acid methylene protons (δ 3.8–4.2 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve epimeric impurities, as seen in related pyrimidine derivatives .
  • Elemental analysis : Used to validate stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

Q. How can solubility and stability challenges be addressed during in vitro assays?

The acetic acid moiety enhances aqueous solubility at physiological pH. For stability, store lyophilized samples at –20°C in inert atmospheres. DMSO stock solutions (10 mM) should be used within 1 week to prevent degradation, as observed in structurally similar imidazo[1,2-a]pyrimidine derivatives .

Advanced Research Questions

Q. What strategies mitigate regioselectivity issues during pyrimidoindazole ring formation?

Regioselectivity is influenced by electron-donating groups (e.g., methyl substituents at positions 2 and 4). Computational studies (DFT) on analogous systems reveal that steric hindrance at the indazole N1 position directs cyclization to the pyrimidine C3 position . Microwave-assisted synthesis (100°C, 30 min) can further enhance selectivity by reducing side reactions .

Q. How do structural modifications to the acetic acid side chain affect biological activity?

Replacing the acetic acid group with bulkier substituents (e.g., morpholinyl or pyridinyl amides) reduces kinase inhibition potency, as shown in imidazo[1,2-a]pyrimidine analogs. Conversely, esterification (e.g., ethyl ester) improves cell permeability while retaining target engagement .

Q. What analytical challenges arise in impurity profiling, and how are they resolved?

  • Epimeric impurities : Chromatographic separation of co-eluting epimers requires fine-tuning mobile phase pH (e.g., ammonium acetate buffer at pH 5.0) and column temperature (30–35°C) .
  • Synthetic byproducts : LC-MS/MS identifies dimers or oxidation products (e.g., sulfoxides), which are minimized using argon-sparged reactions .

Q. Which computational tools predict the drug-likeness and ADMET properties of this compound?

  • Lipinski’s Rule of Five : The compound complies (MW <500, LogP <5, H-bond donors <5, acceptors <10) based on PubChem-derived descriptors .
  • ADMET prediction : SwissADME estimates moderate intestinal absorption (Caco-2 permeability: 0.6 × 106^{-6} cm/s) and CYP3A4 metabolism dominance .

Q. How can contradictions in biological activity data across studies be reconciled?

Discrepancies often stem from assay conditions (e.g., serum protein binding or redox-active media). For example, in kinase inhibition assays, pre-incubating the compound with 1% BSA reduces false positives caused by aggregation . Validate findings using orthogonal methods like SPR or thermal shift assays .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyrimidoindazole Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventEthanolMaximizes cyclization rate
CatalystAcetic acid (10 mol%)Reduces dimerization
Temperature80°C (reflux)Balances kinetics/stability
PurificationDMF/acetic acid recrystallizationRemoves polar impurities

Q. Table 2. Analytical Signatures for Structural Validation

TechniqueDiagnostic FeatureApplicationReference
1^1H NMRδ 4.1 ppm (CH2_2COOH)Confirms acetic acid moiety
HPLC-MS[M+H]+^+ at m/z 325.1Detects hydrolytic degradation
X-ray diffractionDihedral angle (pyrimidine-indazole)Validates regiochemistry

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。